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Compound of Interest

Compound Name:
1,4-dimethyl-1H-pyrazole-3-

carbaldehyde

CAS No.: 861585-27-5

Cat. No.: B3289873

Get Quote

Introduction & Mechanistic Insight
The pyrazole scaffold is a cornerstone in medicinal chemistry, particularly for p38 MAP kinase

inhibitors and anti-inflammatory agents. Introducing a formyl group (-CHO) is a critical

activation step for further diversification.

The Vilsmeier-Haack Limitation
The Vilsmeier-Haack reagent (Chloromethyliminium salt, formed from

and DMF) is a weak electrophile. It requires a highly nucleophilic carbon.

Pyrazole Nucleophilicity: The electron density in pyrazoles is highest at C4.

The Conflict: Your target substrate, 1,4-dimethyl-1H-pyrazole, has a methyl group at C4. This

steric and electronic blockade prevents the formation of the tetrahedral Sigma-complex

required for Vilsmeier formylation.
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The Solution: To functionalize C3, we must switch mechanisms from Electrophilic Aromatic

Substitution (EAS) to Deprotonation-Quenching (Lithiation). The C5 proton is the most acidic,

but C3 can be targeted via directing groups or halogen-lithium exchange if a precursor is

available. However, for the 1,4-dimethyl substrate, direct lithiation often favors C5. Note: If

C5 is blocked, C3 is accessible. If C5 is free, C5-lithiation is dominant.

Below are the detailed protocols for both the standard Vilsmeier (C4) and the alternative C3-

targeting strategy.

Chemical Reaction Pathways (Graphviz
Visualization)

Figure 1: Divergent pathways. Vilsmeier-Haack is effective only for C4-unsubstituted pyrazoles.
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Protocol A: Vilsmeier-Haack Formylation (Standard
C4-Targeting)
Use this protocol if your actual target is 1,3-dimethyl-1H-pyrazole-4-carbaldehyde or to

understand the conditions that fail for the 1,4-isomer.

Reagents & Equipment[1][2][3]
Substrate: 1,3-Dimethyl-1H-pyrazole (1.0 equiv)
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Reagent A: Phosphorus Oxychloride (

) (1.2 – 3.0 equiv)

Reagent B:

-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)

Solvent: Anhydrous DMF or 1,2-Dichloroethane (DCE)

Equipment: Flame-dried 3-neck round bottom flask, dropping funnel,

atmosphere, reflux condenser.

Step-by-Step Methodology
Vilsmeier Reagent Formation (In-Situ):

Charge the flask with anhydrous DMF (5.0 equiv) under

.

Cool to 0°C using an ice/salt bath.[1]

Add

(1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.

Stir at 0°C for 30 minutes until a semi-solid or viscous yellow "Vilsmeier Salt" forms.

Substrate Addition:

Dissolve 1,3-dimethyl-1H-pyrazole in a minimum volume of DMF.

Add this solution dropwise to the Vilsmeier salt at 0°C.

Reaction Phase:

Allow the mixture to warm to Room Temperature (RT).
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Heat to 80–90°C for 4–6 hours.

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material spot (

) should disappear, replaced by a lower

aldehyde spot.

Work-Up (Critical Hydrolysis Step):

Cool the reaction mixture to RT.

Pour slowly onto crushed ice (500 g) with vigorous stirring.

Neutralize carefully with saturated

or

solution to pH 7–8. Note: This hydrolyzes the iminium intermediate to the aldehyde.[2][3]

Stir for 1 hour at RT.

Purification:

Extract with

(

).

Wash combined organics with brine, dry over

, and concentrate.

Recrystallization: Usually from Hexane/EtOAc or Ethanol.

Protocol B: Lithiation-Formylation (Targeting 1,4-
Dimethyl-3-CHO)
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This is the chemically accurate method for your requested target. Note that C5 is more acidic

than C3. To target C3 specifically, one often starts with 1,4-dimethyl-1H-pyrazole and relies on

equilibration or specific blocking/directing groups. However, the most direct access to the 3-

carbaldehyde is often via Oxidation of the 3-methyl group of 1,3,4-trimethylpyrazole.

Alternative Strategy: Oxidation of 1,3,4-Trimethylpyrazole Since direct formylation of the ring is

difficult, oxidizing a pre-existing methyl group at C3 is superior.

Reagents
Substrate: 1,3,4-Trimethyl-1H-pyrazole

Oxidant: Ceric Ammonium Nitrate (CAN) or

.

Protocol (Ceric Ammonium Nitrate Route)
Dissolution: Dissolve 1,3,4-trimethyl-1H-pyrazole (10 mmol) in 50% aqueous acetic acid.

Oxidation: Add CAN (4.0 equiv) portion-wise at 0°C.

Reaction: Stir at RT for 12 hours. The C3-methyl is more reactive than C4-methyl due to

electronic activation.

Workup: Neutralize, extract with EtOAc, and purify via column chromatography.

Comparative Data Analysis
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Feature
Vilsmeier-Haack (Protocol
A)

Lithiation/Oxidation
(Protocol B)

Target Isomer 4-Carbaldehyde 3-Carbaldehyde (or 5)

Mechanism
Electrophilic Aromatic

Substitution

Radical Oxidation or

Deprotonation

Key Reagents / DMF CAN or n-BuLi / DMF

Regioselectivity Highly Selective for C4
Selective for C3-Methyl

(Oxidation)

Suitability for 1,4-Dimethyl Poor (C4 is blocked)
High (Bypasses ring

substitution)

Troubleshooting & "The Senior Scientist's Take"
The "Blocked C4" Trap: Many researchers attempt Vilsmeier on 1,4-disubstituted pyrazoles

and observe degradation. If you see a black tar and no product, you have likely forced the

Vilsmeier reagent to attack the methyl group or the nitrogen, leading to decomposition.

Moisture Control: The Vilsmeier reagent is extremely hygroscopic. If your

is old (hydrolyzed), the reaction will fail. Always distill

if it appears cloudy.

Safety: The quenching of Vilsmeier reactions generates massive amounts of HCl gas.

Perform the ice quench slowly in a fume hood.

Workflow Diagram (Protocol A)
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Figure 2: Standard Vilsmeier-Haack Workflow for Pyrazole Formylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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